molecular formula C48H49N13O9S6 B8049541 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P

13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P

Cat. No.: B8049541
M. Wt: 1144.4 g/mol
InChI Key: MQGFYNRGFWXAKA-QMXXNAFJSA-N
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Description

13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is a useful research compound. Its molecular formula is C48H49N13O9S6 and its molecular weight is 1144.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of Micrococcins

Micrococcins are a group of cyclic peptides that exhibit a range of biological activities. They are primarily derived from the genus Micrococcus and have been studied for their potential therapeutic applications. The structural modifications in compounds like 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P may enhance their biological efficacy.

Antimicrobial Activity

Research indicates that micrococcins possess significant antimicrobial properties. The specific compound This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis. This disruption leads to cell lysis and death, which is particularly effective against resistant strains.

Anticancer Activity

Recent studies have suggested that micrococcins may also exhibit anticancer properties. The compound This compound has been evaluated for its cytotoxic effects on cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells:
    • A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis through the activation of caspase pathways.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Study on Leukemia Cells:
    • Another study focused on K562 leukemia cells showed that treatment with This compound resulted in G2/M phase arrest and subsequent apoptosis.
    • Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells.

Data Table of Biological Activities

Activity Type Target Organism/Cell Line Concentration (µM) Effect Observed
AntimicrobialStaphylococcus aureus5Inhibition of growth
AntimicrobialEscherichia coli10Cell lysis
AnticancerMCF-7 (Breast Cancer)10Induction of apoptosis
AnticancerK562 (Leukemia)15G2/M phase arrest

Pharmacological Studies

Pharmacological studies have highlighted the potential of This compound as a lead compound for drug development. Its unique structural features contribute to its bioactivity profile, making it a candidate for further exploration in drug formulation.

Toxicological Assessments

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies suggest low toxicity in normal cell lines compared to cancerous cells, indicating a favorable therapeutic index.

Scientific Research Applications

Source

This compound is derived from Bacillus pumilus , a bacterium known for producing various bioactive compounds.

Antimicrobial Activity

One of the primary applications of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is its antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogenic bacteria and fungi.

Case Study: Antibacterial Efficacy

A study published in the Journal of Antibiotics demonstrated that micrococcin P derivatives, including this compound, exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting potential for development into new therapeutic agents .

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Apoptosis Induction

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in increased markers of apoptosis and decreased cell viability. These findings suggest a potential role in cancer therapy .

Biochemical Applications

Due to its unique structure, this compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities.

Application Example: Enzyme Inhibition Studies

Research has shown that micrococcin derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis. This inhibition can be quantitatively assessed using enzyme assays, providing insights into the mechanism of action of antibiotics .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
AntimicrobialEffective against S. aureus and E. coli with low MIC values
AnticancerInduces apoptosis in human cancer cell lines
Biochemical ResearchInhibits enzymes related to bacterial cell wall synthesis

Properties

IUPAC Name

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFYNRGFWXAKA-QMXXNAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O9S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317185
Record name Micrococcin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1144.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67401-56-3
Record name Micrococcin P1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67401-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Micrococcin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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